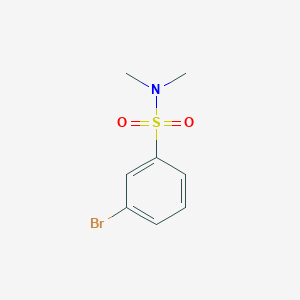

3-bromo-N,N-dimethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBJVOGENJVLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427846 | |

| Record name | 3-bromo-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-80-4 | |

| Record name | 3-Bromo-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N,N-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-N,N-dimethylbenzenesulfonamide chemical properties

An In-depth Technical Guide to 3-bromo-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-bromo-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Belonging to the benzenesulfonamide class—a "privileged structure" known for a wide array of biological activities—this compound offers a unique combination of a stable sulfonamide core and a reactive bromine handle. This dual functionality allows for its strategic incorporation into complex molecular architectures, making it an invaluable intermediate for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in experimental work. 3-bromo-N,N-dimethylbenzenesulfonamide is typically a white to off-white solid at room temperature.[1] Its key identifying and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 153435-80-4 | [2][3][4][5] |

| Molecular Formula | C₈H₁₀BrNO₂S | [2][5] |

| Molecular Weight | 264.14 g/mol | [2][5] |

| Appearance | White to off-white solid | [1][6] |

| Melting Point | 74-78 °C | [1] |

| Solubility | Soluble in organic solvents like DMSO and acetone; slightly soluble in water.[6] | |

| SMILES | CN(C)S(=O)(=O)c1cccc(Br)c1 | [5] |

| InChI Key | RHBJVOGENJVLGT-UHFFFAOYSA-N |

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While individual spectra can vary based on instrumentation and conditions, the following section outlines the expected characteristic signals for 3-bromo-N,N-dimethylbenzenesulfonamide based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A sharp singlet integrating to six protons will appear in the aliphatic region (typically ~2.7-3.0 ppm), corresponding to the two chemically equivalent methyl groups on the nitrogen atom. The aromatic region (typically ~7.4-8.0 ppm) will display a more complex pattern of multiplets corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the N-methyl carbons (typically ~38 ppm). In the aromatic region, six distinct signals are expected: four for the protonated carbons (CH) and two for the quaternary carbons, one attached to the bromine atom (C-Br) and one to the sulfonyl group (C-S).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this molecule, the most prominent absorption bands are associated with the sulfonamide group. Strong, characteristic peaks for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1350-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[7] Other signals will include C-N stretching and various aromatic C=C and C-H vibrations.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum will show a distinctive molecular ion peak cluster [M]⁺ and [M+2]⁺ of nearly equal intensity (~1:1 ratio). This isotopic pattern is the definitive signature of the presence of a single bromine atom (naturally occurring isotopes ⁷⁹Br and ⁸¹Br).

Part 3: Synthesis, Reactivity, and Strategic Applications

The true utility of 3-bromo-N,N-dimethylbenzenesulfonamide lies in its synthesis and subsequent reactivity, which enables the generation of diverse chemical entities.

A Validated Synthetic Protocol

The most direct and common synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfonyl group. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile and the commercial availability of both starting materials.[8]

Protocol: Synthesis of 3-bromo-N,N-dimethylbenzenesulfonamide

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.

-

Rationale: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride. Cooling mitigates the exothermic nature of the reaction.

-

-

Amine Addition: Slowly add a solution of dimethylamine (2.2 equiv., typically as a solution in THF or as a gas) to the stirred sulfonyl chloride solution. An excess of the amine is used both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct that is formed. Alternatively, 1.1 equivalents of dimethylamine can be used with 1.2 equivalents of a non-nucleophilic base like triethylamine.

-

Rationale: Slow addition maintains temperature control. The base is critical to drive the reaction to completion by quenching the acid byproduct.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine.

-

Rationale: The aqueous work-up removes water-soluble salts and impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure 3-bromo-N,N-dimethylbenzenesulfonamide.

Reactivity and Role as a Synthetic Intermediate

The reactivity of this molecule is dominated by the C-Br bond on the aromatic ring. This site is a versatile handle for modern cross-coupling reactions, which are cornerstone technologies in drug discovery.[9]

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a variety of palladium-catalyzed reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(aryl)-C(aryl) or C(aryl)-C(alkyl) bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C(aryl)-N bonds, introducing new amino functionalities.

-

Heck Reaction: Reaction with alkenes to form C(aryl)-C(alkene) bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(aryl)-C(alkyne) bonds.

-

The ability to use these reactions allows chemists to systematically modify the molecule, creating libraries of related compounds to explore structure-activity relationships (SAR) for a given biological target.

Part 4: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. Based on available safety data, 3-bromo-N,N-dimethylbenzenesulfonamide should be handled with care.

-

Hazard Identification:

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

3-bromo-N,N-dimethylbenzenesulfonamide is more than a simple chemical; it is a strategic tool for innovation in chemical synthesis. Its stable sulfonamide core, combined with a synthetically versatile bromine substituent, provides a reliable and adaptable platform for constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a robust starting point for generating novel structures with tailored properties. A firm grasp of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

- Vertex AI Search. (n.d.). 3-BROMO-N,N-DIMETHYLBENZENESULFONAMIDE, 98% Purity.

- Sigma-Aldrich. (n.d.). 3-bromo-N,N-dimethylbenzenesulphonamide AldrichCPR.

- ChemicalBook. (n.d.). 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE | 153435-80-4.

- BLD Pharm. (n.d.). 153435-80-4|3-Bromo-N,N-dimethylbenzenesulfonamide.

- CookeChem. (n.d.). 3-Bromo-N,5-dimethylbenzenesulfonamide, 98%, 1020252-91-8.

- Appchem. (n.d.). 3-Bromo-N,N-dimethylbenzenesulfonamide | 153435-80-4.

- Sigma-Aldrich. (n.d.). 3-bromo-N,N-dimethylbenzenesulphonamide AldrichCPR.

- Tradeindia. (n.d.). N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide.

- Gowda, B. T., & Usha, K. M. (n.d.). Infrared and NMR (1H & 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate.

- Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride 96%.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.

- ChemicalBook. (n.d.). 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE CAS#: 153435-80-4.

- PubChem. (n.d.). m-Bromobenzenesulphonyl chloride.

- BenchChem. (n.d.). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.

- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 2905-24-0|3-Bromobenzenesulfonyl chloride.

Sources

- 1. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE CAS#: 153435-80-4 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE | 153435-80-4 [chemicalbook.com]

- 4. 153435-80-4|3-Bromo-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. researchgate.net [researchgate.net]

- 8. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

molecular weight of 3-bromo-N,N-dimethylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight Determination of 3-bromo-N,N-dimethylbenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. Compounds within the sulfonamide class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antibacterial, diuretic, and anticancer properties. The precise characterization of any novel or synthesized compound is a foundational requirement for further research, and the most fundamental of these characteristics is its molecular weight. This guide provides a detailed examination of 3-bromo-N,N-dimethylbenzenesulfonamide, focusing on its core physicochemical properties and the definitive methods for confirming its molecular weight and identity.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is essential for its application in research and development. 3-bromo-N,N-dimethylbenzenesulfonamide is a solid at room temperature with a molecular structure characterized by a benzene ring substituted with a bromine atom and a dimethylated sulfonamide group at positions 3 and 1, respectively.

Data Summary Table

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 264.14 g/mol | [1][2] |

| Monoisotopic Mass | 262.9666 g/mol | (Calculated) |

| Molecular Formula | C₈H₁₀BrNO₂S | [1][3] |

| CAS Number | 153435-80-4 | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 74-78 °C | [1] |

| IUPAC Name | 3-bromo-N,N-dimethylbenzene-1-sulfonamide | (Standard Nomenclature) |

Molecular Structure and Weight Contribution

The molecular weight is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the structural formula and the components that contribute to its overall mass.

Caption: Breakdown of elemental groups contributing to the total molecular weight.

Synthesis Pathway Overview

While various synthetic routes can be envisioned, a common and logical approach for the synthesis of 3-bromo-N,N-dimethylbenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride functional group, a cornerstone of sulfonamide synthesis. The starting material, 3-bromobenzenesulfonyl chloride, can be prepared from 3-bromoaniline via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Authoritative Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a small molecule.[4] It provides a highly accurate mass-to-charge ratio (m/z) of the ionized compound. For a molecule like 3-bromo-N,N-dimethylbenzenesulfonamide, a high-resolution technique such as Electrospray Ionization Time-of-Flight (ESI-TOF) MS is ideal.

Experimental Causality

The choice of ESI is based on its nature as a "soft" ionization technique, which minimizes fragmentation and ensures the detection of the intact molecular ion.[4] The TOF analyzer is selected for its high mass accuracy, often to within 5 parts-per-million (ppm), which is crucial for confirming the elemental composition.[5]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh ~1 mg of 3-bromo-N,N-dimethylbenzenesulfonamide.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with mass spectrometry, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation and the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known calibration standard across the desired mass range. An internal calibrant or "lock mass" is often used to ensure the highest accuracy during the analysis.[6]

-

-

Infusion and Ionization:

-

Infuse the prepared sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the ESI source in positive ion mode. A high voltage is applied to the capillary, causing the solvent to nebulize and form charged droplets, from which solvent evaporates to yield gas-phase ions of the analyte, primarily as the protonated molecule [M+H]⁺.

-

-

Mass Analysis:

-

The ions are accelerated into the time-of-flight tube. The time it takes for an ion to travel the length of the tube is directly proportional to the square root of its m/z.

-

Detect the ions and record the resulting mass spectrum. The spectrum will plot ion intensity versus the measured m/z.

-

Experimental Workflow Diagram

Caption: Workflow for molecular weight determination via ESI-TOF Mass Spectrometry.

Trustworthiness: A Self-Validating System

The presence of a bromine atom in 3-bromo-N,N-dimethylbenzenesulfonamide provides an intrinsic, self-validating feature within the mass spectrum. This is due to the natural abundance of bromine's two stable isotopes: ⁷⁹Br (approx. 50.5% abundance) and ⁸¹Br (approx. 49.5% abundance) .[7]

Data Interpretation and Validation

-

Expected Molecular Ion: The calculated monoisotopic mass of the molecule using the most abundant isotopes (C₈H₁₀⁷⁹BrNO₂S) is 262.9666 Da. In positive mode ESI, we expect to see the protonated molecule, [M+H]⁺, at m/z 263.9744 .

-

The Bromine Signature: Because of the nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a pair of peaks for any ion containing a bromine atom.[8][9]

-

The first peak, the M peak , corresponds to the molecule containing the ⁷⁹Br isotope.

-

The second peak, the M+2 peak , will appear 2 m/z units higher and corresponds to the molecule containing the ⁸¹Br isotope.

-

Crucially, the intensity of the M peak and the M+2 peak will be nearly identical (an approximate 1:1 ratio).[7][8][10]

-

The observation of this characteristic 1:1 doublet, separated by 2 m/z units, in the molecular ion region is definitive proof of the presence of a single bromine atom in the molecule, thus validating the compound's identity and its molecular weight. Any significant deviation from this pattern would suggest an impurity or an incorrect structural assignment.

Conclusion

The is authoritatively established as 264.14 g/mol . This value is best confirmed experimentally using high-resolution mass spectrometry, a protocol for which has been detailed. The natural isotopic distribution of bromine provides a unique and powerful internal validation point in the mass spectrum, confirming the presence of the halogen and lending a high degree of confidence to the structural assignment. This comprehensive characterization is the critical first step for any researcher employing this compound in further scientific investigation.

References

-

The M+2 peak in mass spectra , Chemguide. [Link]

-

3-Bromo-N,N-dimethylbenzenesulfonamide Specifications , Appchem. [Link]

-

Isotopes in Mass Spectrometry , Chemistry Steps. [Link]

-

Other Important Isotopes- Br and Cl , Chemistry LibreTexts. [Link]

-

The M+1 & M+2 Peaks , Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

-

N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide , Pharmaffiliates. [Link]

-

Mass Spectroscopy - Isotope patterns for -Cl and -Br , University of Calgary. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules , The Royal Society of Chemistry. [Link]

-

3-Bromo-n,4-dimethylbenzenesulfonamide , Chemigran Pte Ltd. [Link]

-

Mass Spectrometry in Small Molecule Drug Development , American Pharmaceutical Review. [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis , TIGP. [Link]

Sources

- 1. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE CAS#: 153435-80-4 [amp.chemicalbook.com]

- 2. 3-Bromo-N,5-dimethylbenzenesulfonamide , 98% , 1020252-91-8 - CookeChem [cookechem.com]

- 3. appchemical.com [appchemical.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

3-bromo-N,N-dimethylbenzenesulfonamide structure and synthesis

An In-depth Technical Guide to 3-bromo-N,N-dimethylbenzenesulfonamide: Structure, Synthesis, and Characterization

Introduction

3-bromo-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom on the phenyl ring and a dimethylated sulfonamide moiety, offers versatile reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the compound's structure, a detailed protocol for its synthesis, and an analysis of its key characterization data, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural and physical properties of 3-bromo-N,N-dimethylbenzenesulfonamide are fundamental to its application and handling. The molecule consists of a benzene ring substituted with a bromine atom at the meta-position relative to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with two methyl groups.

Chemical Structure

The chemical structure can be visualized as follows:

Caption: 2D structure of 3-bromo-N,N-dimethylbenzenesulfonamide.

Physicochemical Data

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value | References |

| CAS Number | 153435-80-4 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1] |

| Molecular Weight | 264.14 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 74-78 °C | [2] |

| SMILES | BrC=1C=C(C=CC1)S(=O)(=O)N(C)C | [1] |

| MDL Number | MFCD07363826 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of N,N-disubstituted sulfonamides is most commonly and efficiently achieved through the reaction of a corresponding sulfonyl chloride with a secondary amine. For 3-bromo-N,N-dimethylbenzenesulfonamide, the synthesis involves the nucleophilic substitution of the chloride on 3-bromobenzenesulfonyl chloride by dimethylamine.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule is at the sulfur-nitrogen bond. This retrosynthetic approach identifies 3-bromobenzenesulfonyl chloride as the key electrophilic precursor and dimethylamine as the nucleophile. 3-bromobenzenesulfonyl chloride is a commercially available starting material.[3]

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This forms a transient, tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, eliminating the chloride ion, which is a good leaving group.

-

Deprotonation: A second equivalent of dimethylamine or another added base (like triethylamine or pyridine) deprotonates the resulting dimethylaminium ion to yield the final neutral sulfonamide product and an ammonium salt byproduct.

The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of N,N-dimethylsulfonamides.[4][5]

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)[3]

-

Dimethylamine (2.0-2.5 eq, typically a 40% aqueous solution or 2M solution in THF)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, 1.2 eq, if using dimethylamine hydrochloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF (approx. 5-10 mL per gram of sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon amine addition.

-

Amine Addition: Slowly add the dimethylamine solution (2.0-2.5 eq) dropwise to the stirred solution of the sulfonyl chloride over 15-20 minutes. Maintaining a low temperature prevents potential side reactions. A white precipitate (dimethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic byproducts) and then with brine (to reduce the amount of water in the organic phase).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 3-bromo-N,N-dimethylbenzenesulfonamide.

Structural Characterization and Spectroscopic Analysis

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques. The following sections describe the expected spectral data for 3-bromo-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (~7.5-8.0 ppm): The four aromatic protons will appear as a complex multiplet pattern due to their different chemical environments and coupling.

-

Aliphatic Region (~2.7 ppm): The six protons of the two equivalent methyl groups on the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is downfield due to the deshielding effect of the adjacent sulfonyl group.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals.

-

Aromatic Carbons (~120-140 ppm): Five signals are expected for the aromatic carbons. The carbon atom attached to the bromine (C-Br) will be in this range, and the carbon attached to the sulfonyl group (C-S) will be the most downfield of the aromatic signals.

-

Aliphatic Carbon (~38 ppm): A single signal for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[6]

-

S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group: one for the asymmetric stretch (~1350-1320 cm⁻¹) and one for the symmetric stretch (~1170-1150 cm⁻¹).

-

Aromatic C-H Stretching: Peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A moderate absorption around 1300-1200 cm⁻¹.

-

C-Br Stretching: A peak in the fingerprint region, typically around 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of molecular ion peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The expected peaks would be at m/z = 263 and m/z = 265.

Conclusion

This guide has detailed the structure, synthesis, and characterization of 3-bromo-N,N-dimethylbenzenesulfonamide. The synthetic protocol provided is robust and relies on a well-established reaction between a sulfonyl chloride and a secondary amine. The described characterization data provide a clear roadmap for researchers to verify the identity and purity of the synthesized compound. As a versatile chemical intermediate, 3-bromo-N,N-dimethylbenzenesulfonamide is a valuable tool for the development of novel compounds in the pharmaceutical and materials science fields.

References

-

Appchem. 3-Bromo-N,N-dimethylbenzenesulfonamide. [Link]

-

PrepChem.com. Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide. [Link]

-

Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-bromo-N,N-dimethylbenzenesulfonamide

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the synthetic intermediate and building block, 3-bromo-N,N-dimethylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. The methodologies and interpretations presented herein are grounded in established principles and are designed to ensure scientific rigor and reproducibility.

Molecular Structure and Spectroscopic Synopsis

3-bromo-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . Its structure is characterized by a benzene ring substituted with a bromine atom and a dimethylsulfonamide group. The strategic placement of these functional groups makes it a valuable intermediate in medicinal chemistry and materials science.

A thorough spectroscopic analysis is paramount for confirming the identity and purity of 3-bromo-N,N-dimethylbenzenesulfonamide. Below is a summary of the anticipated key spectroscopic data, which will be elaborated upon in the subsequent sections.

| Spectroscopic Technique | Key Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.8-7.4 (m, 4H, Ar-H), δ ~2.7 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~140-120 (Ar-C), δ ~38 (N(CH₃)₂) |

| FT-IR (KBr Pellet) | ~3100-3000 cm⁻¹ (Ar C-H), ~1350 cm⁻¹ (S=O asym), ~1160 cm⁻¹ (S=O sym) |

| Mass Spectrometry (EI) | m/z 263/265 [M⁺], 184/186 [M-SO₂N(CH₃)₂]⁺, 105 [C₆H₄Br]⁺, 79 [SO₂N(CH₃)₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide is expected to be relatively simple, with two main regions of interest: the aromatic region and the aliphatic region.

-

Aromatic Region (δ ~7.8-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet in this downfield region. The electron-withdrawing effects of the sulfonamide group and the bromine atom deshield these protons, shifting them to a lower field. The splitting pattern will be complex due to the meta-substitution pattern, resulting in overlapping signals.

-

Aliphatic Region (δ ~2.7 ppm): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a single, sharp singlet. The proximity to the electron-withdrawing sulfonamide group shifts this signal downfield compared to a typical N,N-dimethylamino group.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic Region (δ ~140-120 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the sulfonamide group will be the most downfield, followed by the carbon bearing the bromine atom. The chemical shifts of the other four aromatic carbons will be in the typical range for a substituted benzene ring.

-

Aliphatic Region (δ ~38 ppm): A single signal is anticipated for the two equivalent methyl carbons of the N,N-dimethyl group.

Caption: Workflow for NMR sample preparation and analysis.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-bromo-N,N-dimethylbenzenesulfonamide.

Materials:

-

3-bromo-N,N-dimethylbenzenesulfonamide (5-25 mg for ¹H, 50-100 mg for ¹³C)[1]

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of 3-bromo-N,N-dimethylbenzenesulfonamide into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1]

-

Gently swirl the vial to dissolve the sample completely.

-

Using a Pasteur pipette with a small cotton plug to filter out any particulates, carefully transfer the solution into a clean, dry 5 mm NMR tube.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound.

Predicted IR Spectrum

The IR spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide will be dominated by the characteristic absorptions of the sulfonamide and aromatic moieties.

-

Aromatic C-H Stretching (~3100-3000 cm⁻¹): Weak to medium intensity bands corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

-

Asymmetric and Symmetric S=O Stretching (~1350 cm⁻¹ and ~1160 cm⁻¹): Two strong absorption bands characteristic of the sulfonyl group. These are often the most prominent peaks in the spectrum.[3]

-

Aromatic C=C Stretching (~1600-1450 cm⁻¹): Several medium to weak bands due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

C-N Stretching (~1250-1000 cm⁻¹): A medium to strong absorption associated with the carbon-nitrogen bond of the dimethylamino group.

-

S-N Stretching (~924-906 cm⁻¹): A characteristic absorption for the sulfur-nitrogen bond in sulfonamides.[3]

-

C-Br Stretching (~700-500 cm⁻¹): A medium to strong band in the fingerprint region corresponding to the carbon-bromine bond.

Caption: Workflow for FT-IR sample preparation and analysis.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid 3-bromo-N,N-dimethylbenzenesulfonamide.

Materials:

-

3-bromo-N,N-dimethylbenzenesulfonamide (1-2 mg)

-

Dry potassium bromide (KBr), IR grade (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder to remove any adsorbed water.

-

Add 1-2 mg of the sample to the mortar.[4]

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[4]

-

Transfer the powder to the pellet press die.

-

Apply pressure to form a thin, transparent or translucent pellet.[4]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Predicted Mass Spectrum and Fragmentation Pathway (Electron Impact)

Under electron impact (EI) ionization, 3-bromo-N,N-dimethylbenzenesulfonamide will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

-

Molecular Ion (M⁺) (m/z 263/265): The molecular ion peak will appear as a doublet with a characteristic 1:1 intensity ratio due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

-

Loss of SO₂N(CH₃)₂: Cleavage of the C-S bond will result in a bromophenyl cation at m/z 184/186.

-

Loss of the bromophenyl group: Cleavage of the C-S bond can also lead to the formation of a [SO₂N(CH₃)₂]⁺ fragment at m/z 79.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide, which could lead to a fragment ion.[5][6]

-

Caption: Workflow for Electron Impact Mass Spectrometry analysis.

Experimental Protocol for Electron Impact Mass Spectrometry

Objective: To obtain the mass spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

-

3-bromo-N,N-dimethylbenzenesulfonamide (a few micrograms)

-

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

-

Ionization and Analysis:

-

Volatilize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of 70 eV electrons to induce ionization and fragmentation.[7]

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions according to their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm the isotopic pattern for bromine.

-

Identify the major fragment ions and propose plausible fragmentation pathways.

-

Compare the obtained spectrum with a database if available.

-

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 3-bromo-N,N-dimethylbenzenesulfonamide relies on the synergistic use of multiple spectroscopic techniques. The following diagram illustrates the logical flow of an integrated analytical approach.

Caption: Integrated workflow for spectroscopic characterization.

By combining the information from NMR, IR, and MS, a complete and unambiguous structural assignment and purity assessment of 3-bromo-N,N-dimethylbenzenesulfonamide can be achieved, ensuring its suitability for downstream applications in research and development.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 9, 2026, from [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry. Retrieved January 9, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved January 9, 2026, from [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). SpringerLink. Retrieved January 9, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 9, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved January 9, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved January 9, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved January 9, 2026, from [Link]

-

What sample is needed for FTIR?. (2023, October 23). Rocky Mountain Labs. Retrieved January 9, 2026, from [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 9, 2026, from [Link]

-

Introduction to Electron Impact Ionization for GC–MS. (2021). LCGC International. Retrieved January 9, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved January 9, 2026, from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved January 9, 2026, from [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Mass 2021 2 (Electron impact). (2021). Slideshare. Retrieved January 9, 2026, from [Link]

-

Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu Corporation. Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved January 9, 2026, from [Link]

-

Infrared and NMR Spectra of Arylsulphonamides. (2003). Zeitschrift für Naturforschung B. Retrieved January 9, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 9, 2026, from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved January 9, 2026, from [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 9, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 9, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 9, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved January 9, 2026, from [Link]

-

Predict 13C Carbon NMR Spectra. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved January 9, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 9, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Predict 1H NMR spectra. (n.d.). Cheminfo.org. Retrieved January 9, 2026, from [Link]

-

IR Absorption Table. (n.d.). WebSpectra. Retrieved January 9, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 9, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 3. znaturforsch.com [znaturforsch.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and an in-depth interpretation of the spectral data. The principles and methodologies discussed herein are foundational for the structural elucidation and purity assessment of substituted aromatic compounds.

Introduction: The Structural Significance of 3-bromo-N,N-dimethylbenzenesulfonamide

3-bromo-N,N-dimethylbenzenesulfonamide is a disubstituted aromatic compound featuring a bromine atom and an N,N-dimethylsulfonamide group at the meta positions of a benzene ring. The unique electronic properties of these substituents—the electron-withdrawing nature of both the bromine and the sulfonamide group—create a distinct pattern of electron density around the aromatic ring. This, in turn, imparts a characteristic signature in its 1H NMR spectrum, making NMR spectroscopy an invaluable tool for its structural verification and the analysis of its purity. Understanding this spectrum is crucial for researchers working with this and structurally related molecules in medicinal chemistry and materials science.

Theoretical Prediction of the 1H NMR Spectrum

The prediction of the 1H NMR spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide is based on the additive effects of the substituents on the chemical shifts of the aromatic protons and the expected spin-spin coupling patterns.

Substituent Effects on Chemical Shifts

The chemical shift of benzene protons is approximately 7.34 ppm. Substituents on the ring cause shifts from this value depending on their electronic nature. Both the bromine atom and the N,N-dimethylsulfonamide group are electron-withdrawing, which generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). The magnitude of this effect varies for the ortho, meta, and para positions relative to each substituent.

To estimate the chemical shifts of the four aromatic protons (H-2, H-4, H-5, and H-6), we can use empirical substituent chemical shift (SCS) parameters.

-

The N,N-dimethylsulfonamide group (-SO2N(CH3)2) is a meta-directing, deactivating group. Its influence on the chemical shifts of the aromatic protons is significant.

-

The Bromine atom (-Br) is also a deactivating group, though it is ortho, para-directing in electrophilic aromatic substitution. In terms of 1H NMR, it exerts a moderate deshielding effect.

Based on the meta-disubstituted pattern, we can predict the following for the aromatic protons:

-

H-2: This proton is ortho to the -SO2N(CH3)2 group and ortho to the -Br group. It is expected to be the most deshielded proton and will appear at the lowest field.

-

H-6: This proton is ortho to the -SO2N(CH3)2 group and meta to the -Br group. It will be significantly deshielded.

-

H-4: This proton is ortho to the -Br group and meta to the -SO2N(CH3)2 group. It will also be deshielded.

-

H-5: This proton is meta to both substituents. It is expected to be the least deshielded of the aromatic protons and will appear at the highest field among them.

The N,N-dimethyl protons (-N(CH3)2) will appear as a singlet in the aliphatic region of the spectrum, typically around 2.7-3.0 ppm.

Predicted Splitting Patterns (Multiplicity)

The splitting of the signals for the aromatic protons is governed by their coupling to neighboring protons. In a meta-disubstituted benzene ring, we expect to see characteristic coupling constants:

-

Ortho coupling (3J): ~7-9 Hz

-

Meta coupling (4J): ~1-3 Hz

-

Para coupling (5J): ~0-1 Hz

Based on these typical coupling constants, the expected multiplicities for the aromatic protons are:

-

H-2: A triplet or a narrow multiplet due to meta coupling with H-4 and H-6.

-

H-4: A doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2 and H-6.

-

H-5: A triplet due to ortho coupling with H-4 and H-6.

-

H-6: A doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2 and H-4.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-bromo-N,N-dimethylbenzenesulfonamide into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent (e.g., CHCl3 at 7.26 ppm) is often sufficient for referencing.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the Experimental Workflow for 1H NMR Sample Preparation:

Caption: Workflow for preparing a sample for 1H NMR analysis.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

-

Data Acquisition: Start the acquisition.

-

Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).

Analysis and Interpretation of the Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of 3-bromo-N,N-dimethylbenzenesulfonamide would exhibit distinct signals corresponding to the aromatic and the N,N-dimethyl protons.

Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~8.0 | t | Jmeta ≈ 2.0 | 1H |

| H-6 | ~7.8 | dd | Jortho ≈ 8.0, Jmeta ≈ 2.0 | 1H |

| H-4 | ~7.7 | ddd | Jortho ≈ 8.0, Jmeta ≈ 2.0, Jpara ≈ 0.5 | 1H |

| H-5 | ~7.5 | t | Jortho ≈ 8.0 | 1H |

| -N(CH3)2 | ~2.8 | s | - | 6H |

Diagram of Spin-Spin Coupling in the Aromatic Ring of 3-bromo-N,N-dimethylbenzenesulfonamide:

Caption: Predicted spin-spin coupling interactions for the aromatic protons.

Conclusion

The 1H NMR spectrum is a powerful analytical tool for the structural characterization of 3-bromo-N,N-dimethylbenzenesulfonamide. Through a combination of theoretical prediction based on substituent effects and spin-spin coupling rules, and a robust experimental protocol, a detailed and accurate interpretation of the spectrum can be achieved. This guide provides the necessary framework for researchers to confidently acquire and analyze the 1H NMR data for this compound and other structurally related molecules, ensuring the integrity and validity of their scientific findings.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

An In-depth Technical Guide to the Mass Spectrometry of Brominated Organic Compounds

For researchers, scientists, and drug development professionals, the analysis of brominated organic compounds presents a unique set of challenges and opportunities. The presence of bromine, with its distinct isotopic signature, provides a powerful diagnostic tool, yet the diversity of these compounds—from industrial flame retardants to complex pharmaceuticals—requires a nuanced and strategic approach to mass spectrometric analysis. This guide offers a deep dive into the core principles and practical methodologies for the successful characterization and quantification of brominated molecules.

The Bromine Isotopic Signature: A Foundational Principle

The most defining characteristic of a brominated compound in mass spectrometry is its isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2][3] This 1:1 isotopic ratio creates a distinctive "doublet" for any ion containing a single bromine atom, where two peaks of almost equal intensity appear, separated by two mass-to-charge units (m/z). This M and M+2 pattern is a definitive indicator of the presence of one bromine atom.[1][4][5]

For compounds containing multiple bromine atoms, the isotopic pattern becomes more complex but remains highly predictable. The relative intensities of the isotopic peaks follow a binomial distribution.

| Number of Bromine Atoms | Isotopic Pattern (M, M+2, M+4, etc.) | Relative Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |

This predictable pattern is invaluable for determining the number of bromine atoms in an unknown compound or a fragment ion.

Caption: Isotopic distribution patterns for compounds containing one and two bromine atoms.

Strategic Selection of Ionization Techniques

The choice of ionization technique is critical and depends on the analyte's volatility, thermal stability, and the desired level of fragmentation. There is no one-size-fits-all solution; the decision must be guided by the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile brominated compounds, such as brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs).[6]

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[7][8] This is advantageous for structural elucidation and library matching. However, for highly brominated compounds, the molecular ion may be weak or absent, which can complicate identification.[9]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a "softer" ionization technique that is increasingly coupled with GC.[9] It is particularly effective for highly brominated congeners where EI may cause excessive fragmentation.[9] APCI often enhances the abundance of the molecular ion, providing clearer molecular weight information.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for analyzing non-volatile, polar, or thermally labile brominated compounds, which are common in pharmaceutical and metabolomic studies.[10][11]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable brominated compounds. It can be operated in both positive and negative ion modes. Negative-ion ESI can be particularly selective for certain brominated compounds, where in-source fragmentation can be induced to yield bromide ions (m/z 79 and 81) for selective detection.[12]

-

Atmospheric Pressure Chemical Ionization (APCI): LC-APCI is suitable for a wide range of medium to low polarity brominated compounds that are not easily ionized by ESI.

Caption: Decision workflow for selecting an appropriate ionization technique.

Deciphering Fragmentation Patterns

Understanding the fragmentation pathways of brominated organic compounds is key to interpreting their mass spectra and elucidating their structures.

C-Br Bond Cleavage

The carbon-bromine bond is often the weakest link in the molecule, making its cleavage a primary fragmentation event. This can result in the loss of a bromine radical (•Br) or the formation of a bromine cation (Br⁺). The characteristic isotopic doublet at m/z 79 and 81 corresponding to Br⁺ is a common feature in the mass spectra of these compounds.[2]

Loss of Br₂

A hallmark of polybrominated compounds, particularly under EI conditions, is the neutral loss of a bromine molecule (Br₂). This results in a fragment ion [M-Br₂]⁺ or [M-2Br]⁺•.[6] For highly brominated molecules like decabromodiphenyl ether (Deca-BDE), the [M-2Br]⁺• ion cluster can be significantly more abundant than the molecular ion cluster, making it a better choice for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.[6]

Influence of Molecular Structure

The fragmentation pattern is not solely dictated by the presence of bromine but also by the overall structure of the molecule. For instance, in polybrominated diphenyl ethers (PBDEs), the position of the bromine atoms influences fragmentation. Congeners with bromine atoms in the ortho positions may exhibit different fragmentation behaviors compared to those without.[13] Cleavage of the ether linkage is also a common fragmentation pathway for PBDEs.

Caption: Common fragmentation pathways for brominated organic compounds.

Experimental Protocols and Workflows

The following sections provide standardized, yet adaptable, protocols for the analysis of common classes of brominated compounds.

Protocol: GC-MS Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples

This protocol is designed for the quantification of PBDE congeners using high-resolution gas chromatography-mass spectrometry (HRGC-HRMS), a technique that provides excellent sensitivity and selectivity.[6]

1. Sample Preparation (Isotope Dilution Method): a. Spike the sample (e.g., sediment, dust) with a known amount of ¹³C-labeled PBDE internal standards. b. Perform Soxhlet extraction with a suitable solvent (e.g., hexane/acetone). c. Concentrate the extract and perform cleanup using multi-layer silica gel/alumina columns to remove interferences. d. Concentrate the final extract to a small volume and add a recovery standard.

2. GC Conditions:

- Column: A low-polarity capillary column, such as a 15 m x 0.25 mm ID, 0.1 µm film thickness DB-5MS or equivalent, is typically used.[6]

- Injector: 280°C, splitless injection.[6]

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

- Oven Program: 120°C (hold 2 min), ramp at 15°C/min to 230°C, ramp at 5°C/min to 270°C, ramp at 10°C/min to 330°C (hold 5 min).[6]

3. MS Conditions (EI Mode):

- Ionization Energy: 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitored Ions: Monitor the two most abundant ions in the molecular ion cluster ([M]⁺•) or the [M-2Br]⁺• cluster for each PBDE congener and its corresponding ¹³C-labeled internal standard. For Deca-BDE, monitoring the [M-2Br]⁺• cluster is recommended for better sensitivity.[6]

- Resolution: ≥10,000 (10% valley) for high selectivity.[6]

Protocol: LC-MS/MS Analysis of Brominated Pharmaceuticals in Biological Matrices

This protocol outlines a general approach for the quantification of a brominated drug candidate and its metabolites in plasma, a common task in drug development.[10][11]

1. Sample Preparation: a. Thaw plasma samples and vortex. b. Add an internal standard (ideally a stable isotope-labeled version of the analyte). c. Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. d. Alternatively, use solid-phase extraction (SPE) for cleaner extracts and better sensitivity. e. Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

2. LC Conditions:

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a common starting point.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

- Gradient: A fast gradient from low to high organic content (e.g., 5% to 95% B in 5 minutes).

- Flow Rate: 0.3 - 0.5 mL/min.

3. MS/MS Conditions (ESI Positive Mode):

- Ionization: Electrospray Ionization (ESI).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: i. Precursor Ion: Select the [M+H]⁺ ion, making sure to select the monoisotopic peak (containing ⁷⁹Br). ii. Product Ion: Fragment the precursor ion in the collision cell and select a stable, specific product ion for quantification. A second product ion should be monitored for confirmation.

- Optimization: Optimize collision energy and other source parameters for each analyte to maximize signal intensity.

Conclusion: A Self-Validating Approach

The analysis of brominated organic compounds by mass spectrometry is a robust and highly informative field. By leveraging the unique isotopic signature of bromine, analysts can confidently identify and quantify these compounds even in complex matrices. The key to success lies in a logical, evidence-based approach to method development. The choice of ionization technique must be deliberately matched to the analyte's properties, and an understanding of the fundamental fragmentation pathways is essential for accurate spectral interpretation. The protocols described herein are not merely sets of instructions but self-validating systems. The expected isotopic patterns, fragmentation ions, and chromatographic behaviors all serve as internal checks, ensuring the generation of trustworthy and defensible data for critical research and development decisions.

References

- Title: DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS Source: Thermo Fisher Scientific URL

- Title: A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS Source: Waters Corporation URL

- Title: Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS Source: LCGC North America URL

- Title: Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives Source: PubMed Central URL

- Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL

- Title: Analysis of Brominated Flame Retardants and Phthalate Esters In Ploymers Under the Same Conditions Using a Pyrolysis GC-MS Syste Source: Shimadzu URL

- Title: Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers Source: PubMed URL

- Title: mass spectra - the M+2 peak Source: Chemguide URL

- Title: Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry)

- Title: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL

- Source: Cambridge (CIE)

- Title: Bromo pattern in Mass Spectrometry Source: YouTube URL

- Title: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Source: ResearchGate URL

- Title: Mass Spectrometry Source: Chemistry LibreTexts URL

- Title: CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram Source: doc brown's advanced organic chemistry revision notes URL

- Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL

- Title: Mass spectra of organic compounds containing bromine and chlorine Source: Journal of Chemical Education URL

- Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL

- Title: Mass Spectrometry Ionization Methods Source: Emory University URL

- Title: Mass Spectrometry Source: Chemistry LibreTexts URL

- Title: Ionization Methods in Organic Mass Spectrometry Source: University of California, Riverside URL

- Title: Mass Spectrometry Ionization: Key Techniques Explained Source: Technology Networks URL

- Title: The oa-TOF mass spectra of the major bromine-containing peaks shown in...

- Title: Interpretation Mass spectral interpretation is not a trivial process.

- Title: Mass spectral interpretation Source: Wikipedia URL

- Title: Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A Source: PubMed URL

- Source: Analyst (RSC Publishing)

- Title: Current developments in LC-MS for pharmaceutical analysis.

- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Unknown URL

- Title: An Alkaloid Biosynthetic Gene Bundle in Animals Source: Journal of the American Chemical Society URL

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. savemyexams.com [savemyexams.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Benzenesulfonamides

Foreword: The Enduring Legacy of a Privileged Structure

The benzenesulfonamide scaffold, a deceptively simple aromatic ring appended with a sulfonamide group (-SO₂NH₂), represents a cornerstone in medicinal chemistry. Its journey from the early days of synthetic dyes to a privileged structure in modern drug discovery is a testament to its remarkable chemical versatility and profound biological significance. This guide provides an in-depth exploration of the diverse biological activities of benzenesulfonamides, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will dissect the core principles governing their mechanism of action, explore their therapeutic applications, and provide practical insights into their experimental evaluation.

The Benzenesulfonamide Core: A Foundation for Diverse Biological Interactions

The inherent chemical properties of the benzenesulfonamide moiety are central to its biological activity. The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to interact with a multitude of biological targets. Furthermore, the aromatic ring provides a scaffold for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This adaptability has led to the development of benzenesulfonamide-based drugs across a wide spectrum of therapeutic areas.

Carbonic Anhydrase Inhibition: The Archetypal Benzenesulfonamide Activity

Perhaps the most well-documented biological activity of benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs). These zinc-containing metalloenzymes are ubiquitous, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial in various physiological processes, and dysregulation of CA activity is implicated in several diseases.

Mechanism of Action: The deprotonated sulfonamide nitrogen of a benzenesulfonamide inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function. The benzene ring and its substituents can then form additional interactions with residues in the active site, influencing the inhibitor's potency and isoform selectivity.[2]

Therapeutic Applications:

-

Glaucoma: Acetazolamide, a classic benzenesulfonamide, reduces intraocular pressure by inhibiting CA II in the ciliary body, thereby decreasing aqueous humor production.

-

Epilepsy: Certain benzenesulfonamide derivatives, such as zonisamide and topiramate, exhibit anticonvulsant properties, in part through the inhibition of brain CA isoforms like hCA II and VII.[3][4]

-

Cancer: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment.[5] Selective inhibition of these isoforms is a promising strategy for anticancer therapy.[6][7]

Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibitors

The "tail approach" is a common strategy in designing isoform-selective CA inhibitors.[2] This involves modifying the substituents on the benzene ring to exploit differences in the active site cavities of various CA isoforms. For instance, bulky or extended "tails" can enhance binding to the more open active sites of tumor-associated CAs IX and XII while reducing affinity for the more constricted active sites of cytosolic CAs I and II.[2] The use of click chemistry has also enabled the synthesis of diverse benzenesulfonamide derivatives with potent and selective CA inhibitory activity.[6][8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of benzenesulfonamide compounds against carbonic anhydrase is a stopped-flow CO₂ hydrase assay.

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator. The inhibitory potency of a compound is determined by its ability to reduce the rate of this reaction.

Step-by-Step Methodology:

-

Enzyme and Inhibitor Preparation:

-

Reconstitute purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in the appropriate buffer.

-

Prepare stock solutions of the benzenesulfonamide test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a stopped-flow instrument, rapidly mix a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from CO₂ hydration.

-

Repeat the experiment in the presence of varying concentrations of the benzenesulfonamide inhibitor.

-

-